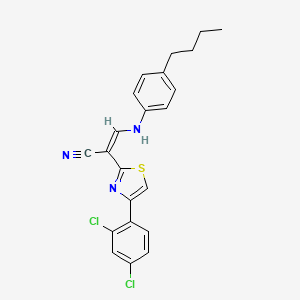

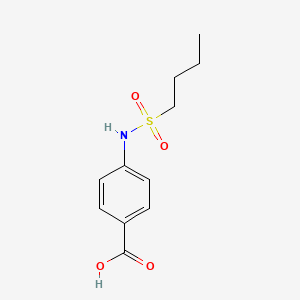

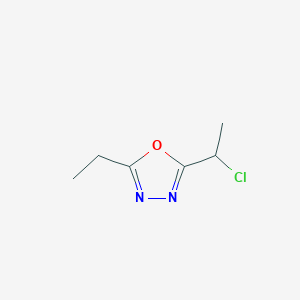

![molecular formula C26H25N7O2 B2565332 N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 607387-03-1](/img/structure/B2565332.png)

N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups, including an imidazole ring and a carboxamide group. Imidazole rings are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The compound contains an imidazolpropyl group attached to N-3, and at N-7 a Boc group, as well as a benzoylated-oximated group at C-9 . The signals for propyl carbons attached to nitrogen atoms were observed in the range of 44.0–50.5 ppm, while the carbons between them gave a signal at 28.5–31.8 ppm .Scientific Research Applications

Antitumor Activity

Compounds featuring imidazole and triazole structures, similar to the specified molecule, have been explored for their antitumor properties. For example, imidazotetrazines, a class of compounds including those with imidazole rings, have shown curative activity against leukemia in studies due to their ability to act as prodrug modifications that release active metabolites under physiological conditions (Stevens et al., 1984).

Metal Complex Formation

Research on imidazole-containing ligands demonstrates their potential in forming complexes with metals, such as zinc. These complexes have been studied for their structural characteristics, which include crystalline and polymer complex formations, indicating the versatility of imidazole derivatives in coordination chemistry (Yamagiwa et al., 1996).

Organic Synthesis and Reactivity

The reactivity of imidazole and triazole derivatives in organic synthesis offers valuable pathways for generating novel compounds. Studies have explored cyclocondensation reactions involving imidazole derivatives, leading to the formation of various heterocyclic structures, which are of interest for developing new chemical entities (Sokolov et al., 2014).

Structural and Spectroscopic Analysis

Detailed structural and spectroscopic analyses are essential for understanding the properties of imidazole and triazole-based compounds. Research in this area includes crystal structure determination and theoretical studies, which provide insights into the molecular geometry, electronic structure, and potential reactivity of these compounds (Ünver et al., 2009).

Potential Cytotoxic Activity

Explorations into the cytotoxic activities of benzimidazoles, imidazoles, and related structures against various cancer cell lines highlight the potential of these compounds in oncological research. Studies have identified specific derivatives showing potent cytotoxicity, underscoring the therapeutic potential of imidazole and triazole-based molecules in cancer treatment (Arulmurugan & Kavitha, 2013).

properties

IUPAC Name |

N-benzyl-7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N7O2/c1-18-8-9-22-30-24-21(26(35)33(22)16-18)14-20(25(34)29-15-19-6-3-2-4-7-19)23(27)32(24)12-5-11-31-13-10-28-17-31/h2-4,6-10,13-14,16-17,27H,5,11-12,15H2,1H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFKGKOXQMOMLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NCC5=CC=CC=C5)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

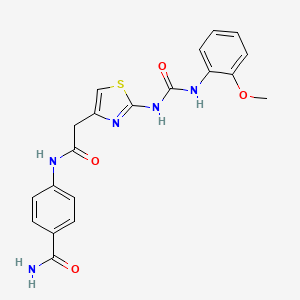

![6-[4-(1-Methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2565250.png)

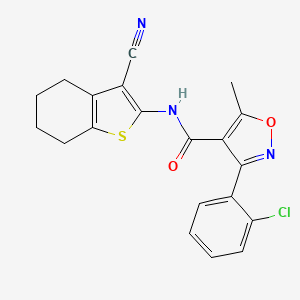

![5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565253.png)

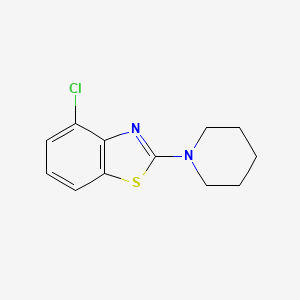

![7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2565262.png)

![3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2565272.png)